UNC0638

Vue d'ensemble

Description

UNC0638 est un inhibiteur puissant et sélectif des méthyltransférases d'histones G9a et GLP. Ces enzymes sont responsables de la méthylation de la lysine 9 sur l'histone 3 (H3K9), une modification qui joue un rôle crucial dans la régulation de l'expression génique. En inhibant ces enzymes, this compound peut moduler l'expression génique et a montré un potentiel dans diverses applications de recherche scientifique, en particulier dans les domaines de l'épigénétique et de la recherche sur le cancer .

Méthodes De Préparation

La synthèse d'UNC0638 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Le composé final est obtenu par une série de réactions, notamment la cyclisation, l'alkylation et l'amination. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement élevé et une pureté élevée .

Analyse Des Réactions Chimiques

UNC0638 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, altérant potentiellement son activité biologique.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure du composé, affectant son interaction avec les enzymes cibles.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans le composé, améliorant potentiellement sa sélectivité et sa puissance.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques .

Applications de recherche scientifique

Recherche sur le cancer : Le composé s'est révélé prometteur pour inhiber la croissance des cellules cancéreuses en modulant l'expression génique et en induisant l'arrêt du cycle cellulaire.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement les méthyltransférases d'histones G9a et GLP. Ces enzymes catalysent la méthylation de la lysine 9 sur l'histone 3 (H3K9), une modification associée à la répression génique. En inhibant ces enzymes, this compound réduit les niveaux de méthylation H3K9, entraînant des changements dans l'expression génique. Ce mécanisme est particulièrement pertinent dans le contexte du cancer, où une expression génique aberrante joue un rôle clé dans la progression de la maladie .

Applications De Recherche Scientifique

Cancer Research

Triple-Negative Breast Cancer (TNBC) :

- UNC0638 has been shown to suppress the migration and invasion of TNBC cell lines, such as MDA-MB-231 and BT-549. In vitro studies revealed that treatment with this compound at non-cytotoxic concentrations inhibited epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis .

- The compound increased E-cadherin expression while decreasing levels of vimentin, Slug, and Snail1, which are associated with EMT activation. These findings suggest that this compound could be developed as a chemotherapeutic agent for metastatic cancers .

Colony Formation Assays :

- In TNBC cells, this compound reduced both the size and number of tumorspheres and decreased anchorage-independent colony formation, indicating its potential effectiveness in limiting tumor growth .

Hematological Applications

Fetal Hemoglobin Induction :

- Recent studies have demonstrated that this compound can induce high levels of fetal hemoglobin (HbF) expression in human erythroid progenitor cell cultures. This property may provide therapeutic avenues for treating sickle cell disease and beta-thalassemia by promoting the production of HbF, which can ameliorate symptoms associated with these disorders .

Summary of Findings

Case Study 1: Inhibition of G9a in TNBC

In a controlled laboratory setting, this compound was administered to TNBC cell lines at varying concentrations. The study measured cell viability through MTT assays, revealing that concentrations below 4 µM did not adversely affect cell viability but significantly inhibited invasive capabilities. This study underscores the therapeutic promise of this compound in targeting aggressive cancer types without compromising normal cellular functions .

Case Study 2: Fetal Hemoglobin Induction

In experiments involving human erythroid progenitor cells, this compound was shown to effectively enhance HbF levels. This research is pivotal for developing treatments for conditions like sickle cell disease, where increasing HbF can alleviate symptoms and improve patient outcomes .

Mécanisme D'action

UNC0638 exerts its effects by selectively inhibiting the histone methyltransferases G9a and GLP. These enzymes catalyze the methylation of lysine 9 on histone 3 (H3K9), a modification associated with gene repression. By inhibiting these enzymes, this compound reduces the levels of H3K9 methylation, leading to changes in gene expression. This mechanism is particularly relevant in the context of cancer, where aberrant gene expression plays a key role in disease progression .

Comparaison Avec Des Composés Similaires

UNC0638 est unique par sa forte sélectivité et sa puissance en tant qu'inhibiteur de G9a et GLP. Les composés similaires incluent :

This compound se démarque par ses propriétés physicochimiques équilibrées, sa forte puissance et sa faible toxicité, ce qui en fait un outil précieux dans la recherche scientifique .

Activité Biologique

UNC0638 is a potent and selective inhibitor of the histone methyltransferases G9a and GLP (G9a-like protein), which play critical roles in epigenetic regulation through the dimethylation of lysine 9 on histone H3 (H3K9me2). This compound has garnered attention for its potential therapeutic applications across various cancer types and other diseases by modulating gene expression through epigenetic mechanisms.

This compound functions primarily by inhibiting the enzymatic activity of G9a and GLP, leading to a reduction in H3K9me2 marks, which are associated with transcriptional repression. The compound has demonstrated a high selectivity for G9a and GLP over other histone methyltransferases, with an IC50 in the low nanomolar range (less than 20 nM) . This selectivity allows for targeted therapeutic effects while minimizing off-target toxicity.

Key Research Findings

- Cancer Cell Proliferation : In studies involving breast cancer cell lines (e.g., MCF7, MDA-MB-231), this compound significantly reduced clonogenicity and proliferation. The treatment resulted in decreased levels of H3K9me2 at promoters of G9a-regulated genes, indicating its effectiveness in reversing the repressive epigenetic marks associated with tumor growth .

- Renal Cancer : In renal cancer models, this compound inhibited cell proliferation, migration, and invasion in vitro. Specifically, it was shown to induce apoptosis in renal cancer cell lines (786-O, SN12C) through mechanisms involving upregulation of pro-apoptotic markers like Bax and downregulation of anti-apoptotic markers such as Bcl-2 .

- Triple-Negative Breast Cancer (TNBC) : The compound was found to suppress epithelial-mesenchymal transition (EMT) in TNBC cells by upregulating E-cadherin and downregulating key EMT transcription factors like Snail1 and Slug. This indicates its potential role in inhibiting metastasis .

- Fetal Hemoglobin Induction : this compound has been reported to induce fetal hemoglobin (HbF) expression in human erythroid progenitor cells, which could have implications for treating β-thalassemia and sickle cell disease. The compound enhanced γ-globin expression without significant cytotoxicity, suggesting a therapeutic avenue for hemoglobinopathies .

Table 1: Summary of Biological Activities of this compound

Propriétés

Numéro CAS |

1255517-77-1 |

|---|---|

Formule moléculaire |

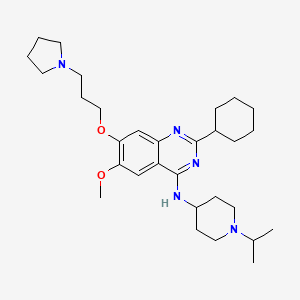

C30H49N5O3 |

Poids moléculaire |

527.7 g/mol |

Nom IUPAC |

2-cyclohexyl-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine;hydrate |

InChI |

InChI=1S/C30H47N5O2.H2O/c1-22(2)35-17-12-24(13-18-35)31-30-25-20-27(36-3)28(37-19-9-16-34-14-7-8-15-34)21-26(25)32-29(33-30)23-10-5-4-6-11-23;/h20-24H,4-19H2,1-3H3,(H,31,32,33);1H2 |

Clé InChI |

LLJGACAJGYXBTL-UHFFFAOYSA-N |

SMILES |

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)C5CCCCC5 |

SMILES canonique |

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)C5CCCCC5.O |

Synonymes |

2-Cyclohexyl-6-methoxy-N-[1-(1-methylethyl)-4-piperidinyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinazolinamine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.